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Compound of Interest

Compound Name: Cangrelor Impurity 4

Cat. No.: B601633 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the validation

of Cangrelor Impurity 4, a critical aspect of quality control in the manufacturing of the

antiplatelet drug Cangrelor. Ensuring the purity and safety of active pharmaceutical ingredients

(APIs) is paramount, and the accurate quantification of impurities is a key regulatory

requirement.[1] This document details a primary High-Performance Liquid Chromatography

(HPLC) method and compares it with a Liquid Chromatography-Mass Spectrometry (LC-MS)

alternative, supported by experimental data and detailed protocols.

Introduction to Cangrelor and Impurity Profiling
Cangrelor is a potent intravenous P2Y12 inhibitor used to prevent thrombotic events during

percutaneous coronary intervention (PCI).[2] The manufacturing process of Cangrelor, like any

synthetic API, can result in the formation of impurities.[1] Impurity profiling, the identification

and quantification of these unwanted substances, is crucial to ensure the safety and efficacy of

the final drug product. Regulatory bodies such as the FDA and ICH provide stringent guidelines

for the control of impurities in pharmaceuticals.

Cangrelor Impurity 4 has been identified as Cangrelor Triacetate Impurity, with the chemical

name N-[2-(Methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-adenosine 2',3',5'-Triacetate. Its

molecular formula is C₂₂H₂₈F₃N₅O₇S₂ and it has a molecular weight of 595.61 g/mol . The CAS

number for this impurity is 1830294-26-2.
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Primary Analytical Method: High-Performance
Liquid Chromatography (HPLC)
A validated stability-indicating HPLC method is a robust and widely used technique for the

determination of related substances in Cangrelor. This method demonstrates good separation

and quantification of known impurities.

Experimental Protocol: HPLC Method
A study on the determination of related substances in Cangrelor by HPLC provides a well-

documented and validated method.[3][4]

Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

Column: Waters Symmetry C18 (250 mm × 4.6 mm, 5 μm).

Mobile Phase: A gradient elution using a mixture of 15 mmol·L⁻¹ ammonium phosphate

sodium perchlorate solution (adjusted to pH 7.0 with phosphoric acid) and acetonitrile.

Flow Rate: 1.0 mL·min⁻¹.

Detection Wavelength: 242 nm.

Column Temperature: 30 ℃.

Data Presentation: HPLC Method Validation Parameters
The following table summarizes the validation data for four known impurities (A, B, C, and D) in

Cangrelor using the described HPLC method. While the specific identity of Impurity 4 among

these is not explicitly stated in the source, these data provide a strong indication of the

method's performance for quantifying Cangrelor-related impurities.
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Parameter Impurity A Impurity B Impurity C Impurity D

Relative

Response Factor

(RRF)

0.590 0.510 2.27 0.660

Linearity Range

(μg·mL⁻¹)
1.00 - 8.50 0.0480 - 1.50 0.0300 - 1.50 0.0750 - 7.50

Limit of Detection

(LOD)
Met Standard Met Standard Met Standard Met Standard

Limit of

Quantification

(LOQ) (μg·mL⁻¹)

1.00 0.0480 0.0250 0.0750

Average

Recovery (%)
90 - 110 90 - 110 90 - 110 90 - 110

RSD of Recovery

(%)
< 5.0 < 5.0 < 5.0 < 5.0

Data sourced from a validated HPLC method for Cangrelor related substances.[3][4][5]

Alternative Analytical Method: Liquid
Chromatography-Mass Spectrometry (LC-MS)
LC-MS has emerged as a powerful alternative for impurity profiling due to its high sensitivity

and specificity.[3][6] This technique is particularly valuable for the identification and

quantification of impurities at very low levels.

Experimental Protocol: LC-MS/MS Method
A study on the structural characterization of Cangrelor degradation products utilized an

advanced LC/QTOF/MS/MS analysis. While specific quantitative validation parameters for

Impurity 4 are not provided, the protocol highlights the capabilities of this technique for impurity

analysis.[4][7]
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Instrumentation: Liquid Chromatograph coupled with a Quadrupole Time-of-Flight (QTOF)

Mass Spectrometer.

Ionization: Electrospray Ionization (ESI) is commonly used for molecules like Cangrelor and

its impurities.

Chromatographic Conditions: A C18 column is often employed with a gradient elution of a

suitable buffer and an organic solvent like acetonitrile. The specific gradient program would

be optimized to achieve separation of the impurities from the main API peak.

Data Presentation: Representative LC-MS/MS Validation
Parameters
While specific quantitative data for Cangrelor Impurity 4 by LC-MS is not readily available in

the public domain, the following table presents typical performance characteristics of a

validated LC-MS/MS method for the quantification of a related compound, Ticagrelor, in human

plasma. This provides a comparative insight into the potential performance of an LC-MS

method for Cangrelor impurity analysis.

Parameter Ticagrelor (in human plasma)

Linearity Range (ng/mL) 2 - 5000

Lower Limit of Quantification (LLOQ) (ng/mL) 2

Intra-assay Precision (%RSD) ≤ 13.4

Inter-assay Precision (%RSD) ≤ 19.9

Accuracy (% Deviation) Within ± 15% of nominal value

Representative data based on a validated LC-MS/MS method for Ticagrelor.[8]
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Feature HPLC-UV LC-MS

Principle

Separation based on

chromatography, detection by

UV absorbance.

Separation by

chromatography, detection by

mass-to-charge ratio.

Sensitivity Generally lower than LC-MS.

High sensitivity, capable of

detecting trace-level impurities.

[3]

Specificity

Good, but can be limited by

co-eluting compounds with

similar UV spectra.

Excellent, provides molecular

weight and structural

information, reducing

ambiguity.[3]

Quantification

Reliable and robust for known

impurities with reference

standards.

Highly accurate quantification,

especially with the use of

isotopically labeled internal

standards.

Cost & Complexity
Relatively lower cost and less

complex instrumentation.

Higher initial investment and

operational complexity.

Application
Routine quality control, stability

studies for known impurities.

Impurity identification,

characterization of unknown

impurities, and quantification of

trace-level contaminants.

Visualizations
Experimental Workflow for HPLC Method Validation
Caption: Workflow for the validation of the HPLC method for Cangrelor Impurity 4.

Logical Relationship of Impurity Profiling Techniques
Caption: Interrelationship of techniques in Cangrelor impurity profiling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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